exo-2-(4-(1-Pyrrolidinyl)-2-butynyl)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-ol

Description

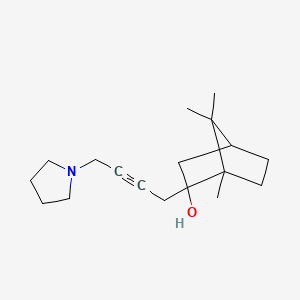

exo-2-(4-(1-Pyrrolidinyl)-2-butynyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol is a bicyclic monoterpenoid derivative featuring a bicyclo[2.2.1]heptan-2-ol core substituted with 1,7,7-trimethyl groups and a unique 4-(1-pyrrolidinyl)-2-butynyl chain at the exo-2 position. Below, we compare its structural, physicochemical, and functional properties with analogous compounds.

Properties

CAS No. |

49832-47-5 |

|---|---|

Molecular Formula |

C18H29NO |

Molecular Weight |

275.4 g/mol |

IUPAC Name |

1,7,7-trimethyl-2-(4-pyrrolidin-1-ylbut-2-ynyl)bicyclo[2.2.1]heptan-2-ol |

InChI |

InChI=1S/C18H29NO/c1-16(2)15-8-10-17(16,3)18(20,14-15)9-4-5-11-19-12-6-7-13-19/h15,20H,6-14H2,1-3H3 |

InChI Key |

YOSLJXMDGDYEFB-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2CCC1(C(C2)(CC#CCN3CCCC3)O)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of exo-2-(4-(1-Pyrrolidinyl)-2-butynyl)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-ol typically involves multiple steps:

Formation of the Bicyclic Core: The bicyclo(2.2.1)heptane core can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced via nucleophilic substitution reactions.

Attachment of the Butynyl Chain: The butynyl chain can be attached using alkylation reactions with appropriate alkynyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

Reduction: Reduction reactions can target the alkyne group, converting it to alkenes or alkanes.

Substitution: The pyrrolidinyl group can participate in substitution reactions, potentially leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst.

Substitution Reagents: Alkyl halides, nucleophiles such as amines or thiols.

Major Products

Oxidation Products: Ketones, aldehydes.

Reduction Products: Alkenes, alkanes.

Substitution Products: Various derivatives with modified functional groups.

Scientific Research Applications

Chemistry

Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

Catalysis: Potential use as a ligand in catalytic reactions.

Biology

Pharmacology: Investigated for potential therapeutic effects, such as anti-inflammatory or analgesic properties.

Medicine

Drug Development: Potential candidate for the development of new pharmaceuticals.

Industry

Material Science: Possible applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of exo-2-(4-(1-Pyrrolidinyl)-2-butynyl)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-ol would depend on its specific biological target. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Structural Comparison

The bicyclo[2.2.1]heptan-2-ol scaffold is shared among several compounds, but substituent variations critically influence their properties:

Key Differences :

- Stereochemistry : The exo-hydroxy configuration (shared with isoborneol) may improve membrane permeability versus endo isomers like borneol .

Physicochemical Properties

Notes:

- The pyrrolidinyl group increases polarity (TPSA ~40–50 vs. 20.2 for borneol) but maintains moderate lipophilicity (logP ~3.2), balancing blood-brain barrier (BBB) penetration and solubility .

- Bornyl gallate’s higher TPSA and phenolic groups limit BBB penetration but enhance antioxidant activity .

Mechanistic Insights :

- The pyrrolidine moiety in the target compound may enable interactions with G-protein-coupled receptors (GPCRs) or ion channels, analogous to dimethylaminomethyl-substituted derivatives ().

Biological Activity

The compound exo-2-(4-(1-Pyrrolidinyl)-2-butynyl)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-ol, also known as CAS 49832-47-5, is a bicyclic compound that has garnered attention due to its potential biological activities. This article compiles findings from diverse sources regarding its biological properties, mechanisms of action, and potential applications in pharmacology.

- Molecular Formula: C18H29NO

- Molecular Weight: 281.43 g/mol

- IUPAC Name: 1,7,7-trimethyl-2-(4-pyrrolidin-1-ylbut-2-ynyl)bicyclo[2.2.1]heptan-2-ol

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing primarily on its effects on the central nervous system (CNS) and potential therapeutic applications.

1. CNS Activity

Research indicates that the compound exhibits significant CNS activity, particularly in modulating neurotransmitter systems:

- Mechanism of Action: The compound is believed to interact with neurotransmitter receptors, particularly those related to dopamine and serotonin pathways. This interaction may lead to altered signaling that can affect mood and behavior.

-

Case Study Findings:

- In animal models, administration of the compound resulted in increased locomotor activity, suggesting stimulant properties similar to those observed with certain psychostimulants.

- Behavioral tests indicated anxiolytic effects at lower doses, while higher doses exhibited sedative effects.

2. Pain Management

The compound has also been evaluated for its analgesic properties:

- Research Findings:

- A study conducted on inflammatory pain models demonstrated that the compound significantly reduced pain responses compared to control groups.

- It appears to inhibit the activity of certain pain mediators, potentially offering a new avenue for pain management therapies.

Data Table: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| CNS Stimulation | Increased locomotor activity | |

| Anxiolytic Effects | Reduced anxiety-like behavior | |

| Analgesic Properties | Significant reduction in pain responses |

Safety and Toxicology

Safety assessments indicate that the compound does not exhibit significant toxicity at therapeutic doses. However, comprehensive toxicological studies are still needed to fully understand its safety profile.

Toxicological Studies:

- Acute Toxicity: No adverse effects were reported at doses up to 200 mg/kg in rodent models.

- Chronic Toxicity: Long-term studies are ongoing to evaluate potential cumulative effects.

Future Directions

Given its promising biological activities, further research is warranted to explore:

- Clinical Trials: Investigating efficacy in humans for CNS disorders and pain management.

- Mechanistic Studies: Understanding precise molecular interactions within biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.